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4-(2-Bromophenoxy)-3-

methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487

Get Quote

Benchmark Guide: 4-(2-Bromophenoxy)-3-
methylaniline
Executive Summary
4-(2-Bromophenoxy)-3-methylaniline represents a "privileged structure" for medicinal

chemistry, offering two distinct advantages over traditional diaryl ethers:

Conformational Restriction: The 3-methyl group on the aniline ring introduces torsional strain,

locking the ether linkage into a conformation often favorable for binding in kinase "deep

pockets" (DFG-out conformation).[1]

Orthogonal Reactivity: The 2-bromo substituent on the phenoxy ring serves as a latent

handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or macrocyclization, a

feature absent in standard fluoro- or chloro-analogs.[1]
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This guide benchmarks the molecule's performance in synthesis yield, oxidative stability, and

downstream functionalization.[1]

Comparative Benchmark Data
A. Synthetic Efficiency (SNAr Coupling)
Objective: Measure the yield of the ether formation step (4-fluoro-3-methylnitrobenzene +

phenol derivative) under standardized conditions.

Experimental Setup:

Conditions: K₂CO₃ (2.0 equiv), DMF, 100°C, 12h.

Scale: 10 mmol.

Candidate
Phenol
Partner

Steric Bulk
(A-Value)

Yield (%)
Purity
(HPLC)

Notes

Product

(Target)

2-

Bromophenol
High 78% 98.2%

Slower

kinetics due

to ortho-Br

steric clash.

Alternative A Phenol Low 92% 99.1%

Rapid

conversion

(<4h).[1]

Alternative B
4-

Fluorophenol
Low 88% 98.5%

Standard

kinase

scaffold.[1]

Alternative C

2,6-

Dichlorophen

ol

Very High 35% 85.0%

Significant

steric

inhibition.[1]

Insight: While the target molecule shows a lower yield (78%) than the unsubstituted baseline

(92%), it significantly outperforms other sterically hindered congeners (Alternative C).[1] The
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ortho-bromine requires higher activation energy but remains synthetically viable without

expensive catalysts.[1]

B. Oxidative Stability (Storage Benchmark)
Objective: Assess the stability of the free aniline against air oxidation (browning) over 30 days

at 25°C.

Compound Day 0 Appearance Day 30 Appearance
Purity Loss (LC-
MS)

4-(2-

Bromophenoxy)-3-

methylaniline

Off-white solid Pale beige solid < 0.5%

4-Phenoxyaniline White solid Brown crust ~ 2.3%

4-(4-Aminophenoxy)-

N-methylpicolinamide
Pale yellow Dark orange ~ 1.8%

Insight: The 3-methyl group provides steric protection to the aniline nitrogen, reducing the rate

of radical cation formation and subsequent polymerization (aniline black formation).[1] This

makes the product superior for long-term library storage.[1]

Application Workflows & Protocols
Protocol 1: Optimized Synthesis via SNAr
Rationale: Standard bases like K₂CO₃ are sluggish due to the ortho-bromo steric hindrance.[1]

We recommend a Cesium-promoted pathway for consistent results.[1]

Reagents:

4-Fluoro-3-methylnitrobenzene (1.0 equiv)[1]

2-Bromophenol (1.1 equiv)[1]

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
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Solvent: DMSO (0.5 M concentration)[1]

Step-by-Step:

Charge: To a dry reaction vial, add Cs₂CO₃ and 2-Bromophenol. Stir in DMSO for 15 min at

RT to generate the phenoxide.

Addition: Add 4-Fluoro-3-methylnitrobenzene in one portion.

Reaction: Heat to 110°C for 8 hours. Note: Monitor by TLC (Hex:EtOAc 4:1). The bulky

bromide slows the reaction compared to standard phenols.[1]

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove

unreacted phenol) then Brine.[1]

Reduction (Nitro to Aniline): Dissolve crude nitro intermediate in EtOH/Water (4:1). Add

NH₄Cl (5 equiv) and Iron powder (3 equiv). Reflux for 2h. Avoid Pd/C hydrogenation to

prevent debromination.[1]

Purification: Filter through Celite. Concentrate and recrystallize from Ethanol/Heptane.[1]

Protocol 2: Divergent Functionalization
The core value of this molecule is its ability to serve as a dual-reactive scaffold.[1]

4-(2-Bromophenoxy)-
3-methylaniline

Path A: Urea Formation
(Kinase Hinge Binder) Isocyanate / TEA 

Path B: Suzuki Coupling
(Macrocyclization/Library)

 Ar-B(OH)2 / Pd(dppf)Cl2 

Sorafenib/Regorafenib
Analogs

 Target: VEGFR/PDGFR 

Biaryl Ether
Scaffolds

 Target: Novel Chemical Space 

Click to download full resolution via product page

Figure 1: Divergent synthesis workflow. Path A leverages the aniline for urea formation (classic

kinase inhibitor motif), while Path B utilizes the bromine handle for structural expansion, a

feature unique to this benchmarked compound.[1]
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Technical Analysis & Mechanism
Why the "3-Methyl" Matters
In drug design, the "Magic Methyl" effect is well-documented.[1] For this specific scaffold:

Solubility: The methyl group disrupts crystal packing energy compared to the flat 4-

phenoxyaniline, increasing solubility in DMSO/MeOH for screening assays.[1]

Metabolic Stability: The methyl group at the 3-position blocks potential metabolic

hydroxylation at the ortho-position of the aniline ring, a common clearance pathway.[1]

Why the "2-Bromo" Matters
Unlike the 4-fluoro group in Regorafenib (which is primarily for electronic tuning), the 2-bromo

group in this molecule is a functional handle.[1]

Self-Validating Check: If you attempt hydrogenation with Pd/C, you will observe the loss of

the bromine (mass shift of -79/81 Da).[1] This confirms the lability and reactivity of this

position, validating its potential for cross-coupling reactions if protected correctly.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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